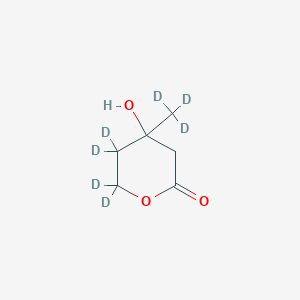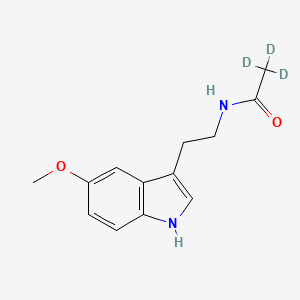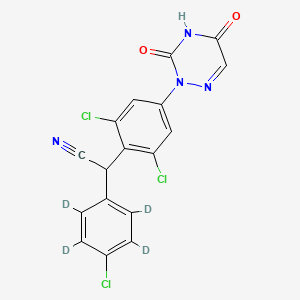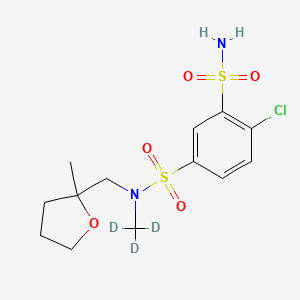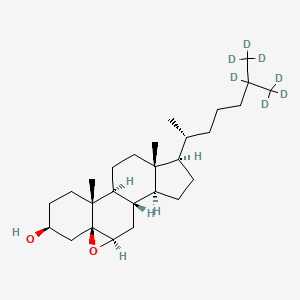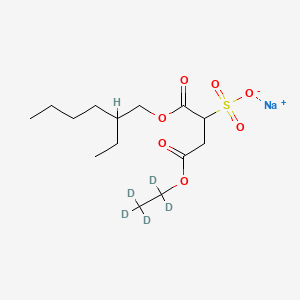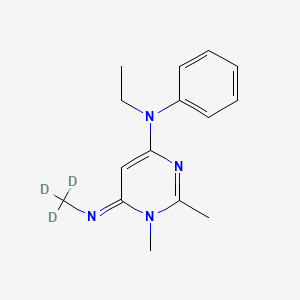
N,N',N'',N'''-Tetraacetyl chitotetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose: is an amino tetrasaccharide consisting of three 2-acetamido-2-deoxy-β-D-glucopyranose residues and a 2-acetamido-2-deoxy-D-glucopyranose residue joined in sequence by (1→4) glycosidic bonds . This compound is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose is typically prepared by controlled acid hydrolysis of chitin . The process involves treating chitin with an acid under specific conditions to break down the polymer into smaller oligosaccharides, including N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose .
Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose involves the use of high-purity chitin as the starting material. The chitin is subjected to controlled acid hydrolysis, followed by purification steps to isolate the desired oligosaccharide . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’,N’‘,N’‘’-tetraacetyl chitotetraose derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose involves its interaction with specific enzymes and proteins. For example, it serves as a substrate for chitinases, which catalyze the hydrolysis of chitin into smaller oligosaccharides . The molecular targets and pathways involved in its action include the binding of the compound to the active site of chitinases, leading to the cleavage of glycosidic bonds .
Comparison with Similar Compounds
- N,N’,N’‘,N’‘’-Tetraacetyl chitobiose
- N,N’,N’‘,N’‘’-Tetraacetyl chitotriose
Comparison: N,N’,N’‘,N’‘’-Tetraacetyl chitotetraose is unique due to its specific structure, consisting of four 2-acetamido-2-deoxy-β-D-glucopyranose residues . This structure imparts distinct properties and reactivity compared to other similar compounds, such as N,N’,N’‘,N’‘’-Tetraacetyl chitobiose and N,N’,N’‘,N’‘’-Tetraacetyl chitotriose, which have fewer glucopyranose residues .
Properties
Molecular Formula |
C32H54N4O21 |
|---|---|
Molecular Weight |
830.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1 |
InChI Key |
VDENSBHPZQKGGL-PNWIGLAMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
